N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
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Overview
Description
N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a quinazolinone moiety, a pyrrolidine ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
- 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
- Dichloroaniline derivatives
Uniqueness
This compound is unique due to its combination of a quinazolinone core with a thiophene carboxamide and a pyrrolidine ring. This structural arrangement provides distinct electronic and steric properties that can be exploited for specific biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18-12-4-1-2-5-13(12)22-17(23-18)9-11-21-19(25)16-8-7-15(26-16)14-6-3-10-20-14/h1-2,4-5,7-8,14,20H,3,6,9-11H2,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZOUQVPAMIWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)NCCC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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